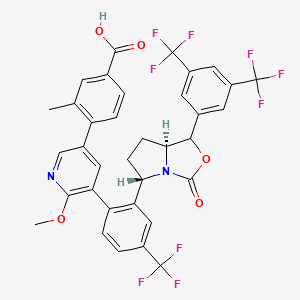
Ret-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RET-IN-7 is a potent inhibitor of the RET kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. The compound has shown significant efficacy in inhibiting RET kinase activity both in vitro and in vivo, particularly in RET-driven tumor xenografts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RET-IN-7 involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is synthesized through a series of reactions, including halogenation, amination, and cyclization. The final step involves the coupling of the intermediate with a bicyclic carbamate to form this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include additional purification steps, such as recrystallization and chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
RET-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .
Scientific Research Applications
RET-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and its role in various chemical processes.
Biology: Employed in biological studies to investigate the function of RET kinase in cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating RET-driven cancers, such as thyroid and lung cancers.
Industry: Utilized in the development of new drugs targeting RET kinase and related pathways
Mechanism of Action
RET-IN-7 exerts its effects by inhibiting the activity of the RET kinase. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thereby blocking the kinase’s activity. This inhibition disrupts downstream signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor growth in RET-driven cancers .
Comparison with Similar Compounds
Similar Compounds
Selpercatinib: Another RET kinase inhibitor with similar efficacy but different selectivity and safety profiles.
Pralsetinib: A RET inhibitor with a broader spectrum of activity against various RET mutations.
Cabozantinib: A multikinase inhibitor that targets RET among other kinases but has higher toxicity
Uniqueness of RET-IN-7
This compound is unique in its high selectivity for RET kinase and its robust efficacy in inhibiting RET-driven tumor growth. Compared to other RET inhibitors, this compound has shown fewer off-target effects and a better safety profile, making it a promising candidate for further development .
Properties
Molecular Formula |
C22H24ClFN6O2 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
methyl N-[4-[4-amino-5-(5-amino-4-chloro-2-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C22H24ClFN6O2/c1-32-20(31)29-21-2-5-22(6-3-21,7-4-21)30-10-13(17-18(26)27-11-28-19(17)30)12-8-16(25)14(23)9-15(12)24/h8-11H,2-7,25H2,1H3,(H,29,31)(H2,26,27,28) |
InChI Key |
FJTQBVRKZLEDPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC12CCC(CC1)(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)
![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)


![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)

![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)
